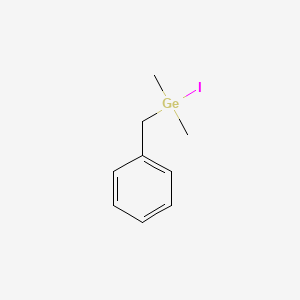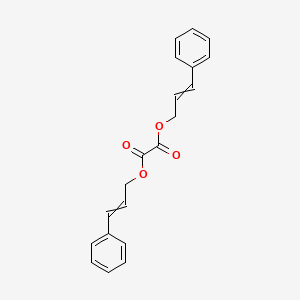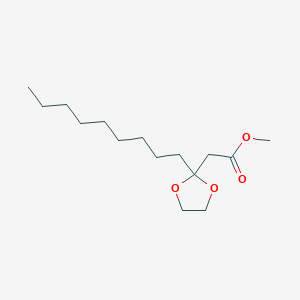
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester: is a chemical compound with the molecular formula C9H16O4. It is also known by other names such as ethyl 2-methyl-1,3-dioxolane-2-acetate and fructone . This colorless liquid has a strong, fruity, apple-like odor and is commonly used in perfumery and flavoring.
Vorbereitungsmethoden
Synthesis Routes:: The compound can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction proceeds as follows:
Ethyl acetoacetate+Ethylene glycol→1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity:: 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester can undergo various reactions, including:
Acid-catalyzed hydrolysis: Cleavage of the dioxolane ring to yield the corresponding carboxylic acid.
Esterification: Formation of esters with other alcohols.
Oxidation: Conversion of the methyl group to a carboxylic acid group.
- Acid-catalyzed hydrolysis: Strong acids (e.g., sulfuric acid).
- Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
- Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while esterification produces various esters.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester finds applications in:
Perfumery: Due to its fruity odor, it is used as a fragrance component.
Flavoring: Adds apple-like notes to food and beverages.
Pharmaceuticals: As an intermediate in drug synthesis.
Wirkmechanismus
The exact mechanism of action remains context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester is unique due to its specific alkyl side chain, similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: (fructone) .
Ethyl acetoacetate ethylene ketal: (a related acetal) .
Remember that this compound’s applications extend beyond its chemical structure, impacting various fields
Eigenschaften
CAS-Nummer |
109873-29-2 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
methyl 2-(2-nonyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15(13-14(16)17-2)18-11-12-19-15/h3-13H2,1-2H3 |
InChI-Schlüssel |
JOZDBELKKDLIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(OCCO1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)

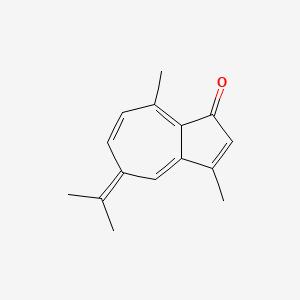
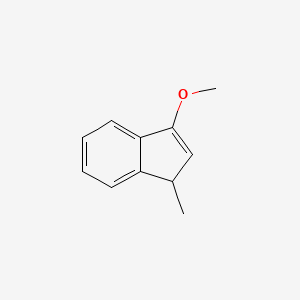
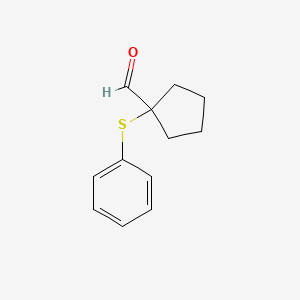
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
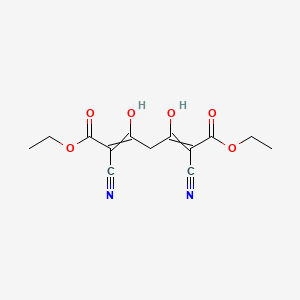
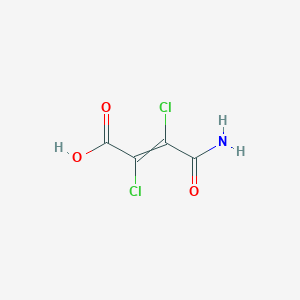
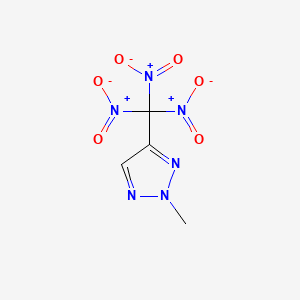
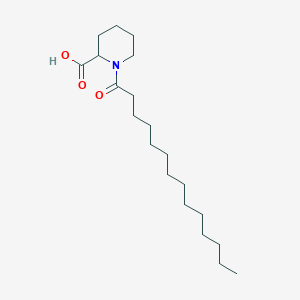
silane](/img/structure/B14312892.png)
